molecular formula C12H15ClN2O B14906040 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide

2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14906040
M. Wt: 238.71 g/mol
InChI Key: GLPUWMBPEMHEIP-UHFFFAOYSA-N
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Description

2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an amine group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-2-methylaniline with cyclopropylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 5-chloro-2-methylaniline and the acyl chloride group of cyclopropylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro group.

Scientific Research Applications

2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-2-methylphenyl)amino)-N,N-diethyl-2-oxoethanaminium chloride
  • 2-((5-Chloro-2-methylphenyl)amino)methyl-6-methoxyphenol

Uniqueness

2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

2-(5-chloro-2-methylanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C12H15ClN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16)

InChI Key

GLPUWMBPEMHEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC(=O)NC2CC2

Origin of Product

United States

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